Entospletinib, also known as GS-9973, is a small molecule that acts as a selective, reversible inhibitor of spleen tyrosine kinase (SYK). [] SYK is a non-receptor cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells such as B cells, mast cells, neutrophils, and macrophages. [, ] Entospletinib is currently under investigation for its potential therapeutic applications in various hematologic malignancies and autoimmune diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
The synthesis of entospletinib is described in detail in the patent US8476268B2. [] The synthesis involves multiple steps starting from commercially available materials and utilizes various organic chemistry reactions, including Suzuki coupling, Buchwald-Hartwig amination, and deprotection reactions.
Entospletinib exerts its biological effects by selectively binding to the ATP-binding site of SYK, inhibiting its kinase activity. [] SYK plays a critical role in B-cell receptor (BCR) signaling, Fc receptor signaling, and integrin signaling. [, , ] By inhibiting SYK, entospletinib disrupts downstream signaling events associated with BCR activation, immune cell activation, and cellular adhesion. [, , ]
Entospletinib is an orally bioavailable small molecule. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, have been optimized to enhance its bioavailability and therapeutic potential.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6